ミソプロストール

概要

説明

Misoprostol-induced changes in gastric mucosal hemodynamics

Misoprostol, a synthetic prostaglandin E1 analog, has been shown to significantly increase the mucosal blood volume index in the stomach, suggesting a potential for accelerating gastric ulcer healing by improving gastric mucosal hemodynamics. This effect was observed in a double-blind, placebo-controlled study involving healthy male volunteers, indicating that misoprostol may enhance the body's natural ulcer healing processes in addition to its known gastric acid antisecretory activity .

Inhibition of nocturnal gastric secretion

The antisecretory properties of misoprostol have been confirmed in a study with normal human volunteers, where it significantly inhibited total acid output at a dose of 200 micrograms. This effect was maintained for 3 hours post-administration, and no adverse effects were noted, suggesting that misoprostol could be a promising therapeutic agent for peptic ulcer treatment .

Misoprostol and gastroduodenal injury prevention

Misoprostol has demonstrated efficacy in protecting the gastroduodenum from acute ulceration and reducing the incidence of erosions caused by aspirin ingestion. A double-blind trial showed that subjects taking misoprostol developed fewer acute endoscopic gastric and duodenal ulcers compared to those taking a placebo. This protective effect was dose-dependent and highlights misoprostol's potential in preventing drug-induced gastroduodenal injury .

Therapeutic applications of Misoprostol

Misoprostol's therapeutic applications extend beyond gastrointestinal protection. It has been found to regulate various immunologic cascades, protect against tissue injury from various causes, and improve nutrient absorption in certain conditions. Its utility spans across hepatotoxicity, asthma, cholesterol management, and even dental repair, among others. These wide-ranging benefits underscore misoprostol's potential in diverse clinical settings .

Misoprostol in peptic ulcer and NSAID-induced ulceration

Misoprostol's role in the prevention and management of upper gastrointestinal ulcers, particularly those associated with nonsteroidal anti-inflammatory drugs (NSAIDs), has been critically appraised. It was developed to inhibit acid secretion and prevent gastric injury, and its use in clinical practice has been reviewed, highlighting its importance in treating gastrointestinal ulceration .

Discovery and clinical applications of Misoprostol

As the first prostaglandin registered for peptic ulcer disease treatment, misoprostol has been recognized for its gastric antisecretory effects and mucosal protective actions. It has shown superior ulcer healing rates compared to placebo and is comparable to H2 receptor antagonists. Misoprostol's tissue-protective effects may offer advantages in various therapeutic areas beyond gastrointestinal protection .

Misoprostol's role in pregnancy

Misoprostol's uterotonic and cervical-ripening actions have made it an important drug in obstetrical and gynecologic practice. It is used for medical abortion, cervical ripening, evacuation of the uterus in cases of embryonic or fetal death, and labor induction. Its use must be carefully considered due to its potent effects on the uterus .

Novel applications of Misoprostol

Research has shown that misoprostol can prevent the triggering of inflammatory processes and release of tissue-damaging cytokines. Its therapeutic implications include limiting tissue injury in renal, hepatic, and gastrointestinal contexts, and preventing inflammatory and allergic disorders. Misoprostol's ability to restore or maintain normal homeostasis makes it a valuable drug in various conditions .

Antisecretory and mucosal protective actions

Misoprostol's ability to inhibit gastric acid secretion and its cytoprotective effects have been well-documented. It accelerates the healing of duodenal and gastric ulcers and may reverse the negative effects of smoking on ulcer healing. Misoprostol is also effective in treating and preventing mucosal damage induced by NSAIDs and alcohol .

Crystal structure of misoprostol

The crystal structure of misoprostol bound to the labor-inducing prostaglandin E2 receptor has been elucidated, providing insights into its action mechanism. This structure reveals a completely enclosed binding pocket and helps explain the receptor's selectivity. These findings could aid in developing new uterotonic drugs with improved selectivity and fewer side effects .

科学的研究の応用

ミソプロストール:科学研究応用の包括的な分析: ミソプロストールは、化学名「CR40KV45OJ」としても知られており、医療研究と実践においてさまざまな応用を持つ合成プロスタグランジンE1(PGE1)アナログです。以下は、科学研究のさまざまな分野におけるミソプロストールの6つのユニークな応用についての詳細な分析です。

産婦人科

ミソプロストールは、分娩誘発、子宮頸管熟化、産後出血の予防と治療のために産婦人科で広く使用されています。これは、その費用対効果と室温での安定性のために好まれています。 研究によると、低用量の経口ミソプロストールは、膣内ダイノプロストンに比べて、子宮過剰刺激の発生率が低く、膣分娩を達成する上で有効であることが示されています .

消化管運動

研究によると、ミソプロストールは排便を増加させる可能性があり、消化管運動の強化が望ましい状態において有益です。 これは、ガムを噛むなどの技術と比較して、正常な腸の動きを再開させる速度を早めることが示されています .

分娩誘発プロトコル

ミソプロストールの産婦人科における多面的な応用は、初期の妊娠喪失から満期分娩時の分娩誘発までのプロトコルを網羅しています。 その安全性プロファイルと出生における公平性への影響は広く調査されており、さまざまな妊娠トリメスターで貴重なツールとなっています .

子宮頸管の軟化と拡張

子宮頸管熟化剤としてのミソプロストールの有効性は、十分に証明されています。 その用量依存的な効果には、子宮頸管の軟化と拡張、ならびに子宮筋の平滑筋繊維を収縮させることによる子宮収縮の誘発が含まれます .

薬物による中絶

ミソプロストール単独は、薬物による中絶の有効なレジメンとして研究されています。 ミソプロストールによる中絶を誘発するための最も効果的なプロトコルを確立するために、投与量と投与経路が研究されてきました .

さまざまな経路での薬物動態

ミソプロストールの薬物動態パラメータは、投与経路によって異なります。 研究では、さまざまな臨床応用における最も効果的な方法を決定するために、舌下、経口、膣内、直腸内投与を比較してきました .

作用機序

Target of Action

Misoprostol primarily targets prostaglandin E1 receptors located on parietal cells in the stomach and on the uterus and cervix . These receptors play a crucial role in gastric acid secretion and uterine contractions .

Mode of Action

Misoprostol interacts with its targets by stimulating prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . In the uterus and cervix, it increases the strength and frequency of contractions and decreases cervical tone . Additionally, misoprostol increases mucus and bicarbonate secretion and thickens the mucosal bilayer, enabling the mucosa to generate new cells .

Biochemical Pathways

Misoprostol affects several biochemical pathways. It inhibits the secretion of gastric acid by acting upon gastric parietal cells, leading to decreased intracellular cyclic AMP levels and decreased proton pump activity at the apical surface of the parietal cell . This action helps prevent NSAID-induced gastric ulcers .

Pharmacokinetics

Misoprostol is extensively absorbed when administered orally, rectally, or vaginally . It binds to proteins at a rate of 80-90% and is metabolized in the liver to misoprostic acid . Its elimination half-life is 20-40 minutes, and it is excreted in the urine (80%) . The peak concentration is achieved about 30 minutes after sublingual and oral administration, whereas following vaginal administration, it takes 75 minutes .

Result of Action

The molecular and cellular effects of misoprostol’s action are diverse. In the stomach, it reduces the risk of serious ulcer complications such as bleeding . In the uterus, it can induce labor, cause an abortion, and treat postpartum bleeding due to poor contraction of the uterus . It is also used for the prevention of NSAID-induced gastric ulcers .

Action Environment

The efficacy and stability of misoprostol can be influenced by environmental factors. For instance, the vaginal route of administration may be more efficient, and some adverse events may occur less frequently when misoprostol is administered orally

Safety and Hazards

将来の方向性

Misoprostol is widely used in obstetrics and gynecology for medical abortion, cervical priming, and induction of labor . The effectiveness of the drugs in the two drug groups combined with oxytocin and methylergometrine is higher than the misoprostol group alone . An outpatient approach was deemed more satisfactory against surgical maneuvers and hospitalizations by patients since family support influenced their pain coping mechanism .

特性

IUPAC Name |

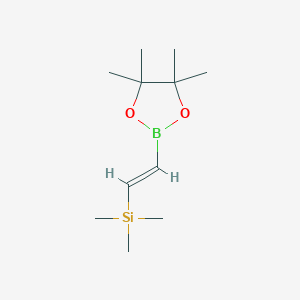

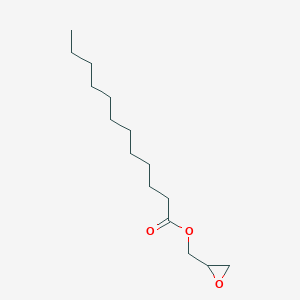

methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWJVIUDOHXKHI-PWNUKQCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58682-86-3 | |

| Record name | 16-Hydroxy-16-methyl-9-oxo-prosta-10,13-dien-1-oic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058682863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MISOPROSTOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR40KV45OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Misoprostol?

A: Misoprostol is a synthetic prostaglandin E1 (PGE1) analog. It exerts its effects by binding to and activating prostaglandin E receptors, primarily the EP2 and EP3 subtypes. These receptors are found in various tissues throughout the body, including the uterus, cervix, and gastrointestinal tract. []

Q2: How does Misoprostol binding to EP receptors lead to its observed effects on the uterus?

A: Activation of EP2 and EP3 receptors in the myometrium (uterine muscle) leads to an increase in intracellular calcium levels. This increase in calcium ultimately results in myometrial contractions, contributing to the expulsion of uterine contents. []

Q3: Aside from its effects on the uterus, what are other notable physiological effects of Misoprostol?

A: Misoprostol also impacts the gastrointestinal tract. By binding to EP receptors in the stomach, it stimulates the production of protective mucus and reduces gastric acid secretion. This makes it clinically useful for preventing and treating gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs). []

Q4: What is the molecular formula and weight of Misoprostol?

A4: Misoprostol has a molecular formula of C22H38O5 and a molecular weight of 382.53 g/mol.

Q5: How stable is Misoprostol under different storage conditions?

A: Misoprostol is recognized for its stability at room temperature, a significant advantage over other prostaglandins like Dinoprostone. [] This stability makes it particularly suitable for use in resource-limited settings where maintaining a cold chain for medication storage can be challenging. []

Q6: Does Misoprostol's formulation (e.g., tablets, vaginal inserts) affect its stability?

A: While Misoprostol is generally stable, its formulation can influence its stability under specific conditions. More research is needed to fully understand how different formulations impact long-term stability. []

Q7: Does Misoprostol exhibit any catalytic properties?

A7: Misoprostol's primary mechanism of action involves binding to and activating receptors, not directly catalyzing chemical reactions. Therefore, it's not typically considered a catalyst.

Q8: How is Misoprostol absorbed and metabolized in the body?

A: Misoprostol is rapidly absorbed following oral or vaginal administration. It is extensively metabolized in the liver to its active metabolite, misoprostol acid. [, ] Further research comparing the pharmacokinetics of different routes of administration (oral, vaginal, buccal, rectal) would be valuable. []

Q9: What types of in vitro and in vivo models are used to study the effects of Misoprostol?

A: In vitro studies might involve isolated uterine tissues or cell lines to investigate Misoprostol's direct effects on myometrial contractility. Animal models, such as rodents or rabbits, are often employed for in vivo studies. [] These models can provide information about the drug's efficacy, pharmacokinetics, and potential toxicity.

Q10: Are there any known mechanisms of resistance to Misoprostol's effects?

A: While Misoprostol is generally effective, there can be variations in individual responses. Research investigating potential mechanisms underlying these variations, such as differences in receptor expression or downstream signaling pathways, is crucial. []

Q11: Are there any ongoing efforts to develop novel drug delivery systems for Misoprostol to improve its targeting to the uterus and minimize systemic side effects?

A: Research exploring targeted drug delivery systems for Misoprostol, such as nanoparticles or hydrogels, could potentially enhance its efficacy and reduce side effects. [] This is particularly relevant for its use in labor induction or management of miscarriage.

Q12: Are there any biomarkers that can be used to predict the effectiveness of Misoprostol for cervical ripening or labor induction?

A: Identifying predictive biomarkers for Misoprostol response could personalize treatment strategies and improve outcomes. Research exploring potential biomarkers, such as specific proteins or genetic markers, is needed. []

Q13: What analytical methods are commonly employed to quantify Misoprostol in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for quantifying Misoprostol and its active metabolite in plasma. [, ]

Q14: What are the key considerations for validating analytical methods used to measure Misoprostol in biological samples?

A: Method validation for Misoprostol quantification should include assessing parameters like selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. [] These measures ensure the reliability and reproducibility of the analytical data.

Q15: What is known about the environmental fate and potential ecological effects of Misoprostol?

A: Research investigating the potential environmental impact of Misoprostol, particularly its presence in wastewater and its effects on aquatic organisms, is limited and requires further investigation. []

Q16: What resources and collaborations are important for advancing research on Misoprostol and its applications?

A: Collaboration between clinicians, researchers, and pharmaceutical companies is essential to advance our understanding of Misoprostol. Sharing data, conducting large-scale clinical trials, and developing novel drug delivery systems are crucial for improving patient outcomes. [, ]

Q17: What are some of the key historical milestones in the development and use of Misoprostol?

A: Misoprostol was initially developed as a medication to prevent and treat gastric ulcers, particularly those associated with NSAID use. [] Its use in obstetrics, for labor induction, cervical ripening, and management of miscarriage, emerged later. [, ]

Q18: Are there any promising cross-disciplinary applications of Misoprostol beyond its traditional uses in gastroenterology and obstetrics?

A: Exploring potential applications of Misoprostol in other fields, such as oncology or wound healing, could lead to novel therapeutic strategies. [] Its ability to modulate various cellular processes makes it a promising candidate for further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

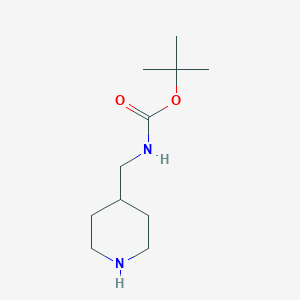

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)